molecular formula C10H13ClO3 B8641100 3-(4-Chlorophenoxy)-2-methylpropane-1,2-diol CAS No. 63834-70-8

3-(4-Chlorophenoxy)-2-methylpropane-1,2-diol

Cat. No.: B8641100
CAS No.: 63834-70-8
M. Wt: 216.66 g/mol
InChI Key: RJMZBTNNGWVNEW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-2-methylpropane-1,2-diol is a useful research compound. Its molecular formula is C10H13ClO3 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

63834-70-8

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

3-(4-chlorophenoxy)-2-methylpropane-1,2-diol

InChI

InChI=1S/C10H13ClO3/c1-10(13,6-12)7-14-9-4-2-8(11)3-5-9/h2-5,12-13H,6-7H2,1H3

InChI Key

RJMZBTNNGWVNEW-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(COC1=CC=C(C=C1)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of β-methallyl alcohol (50 g, 693 mmol) and sodium tungstate dihydrate (460 mg, 1.4 mmol) was stirred at room temperature. A 30% hydrogen peroxide solution (86.5 g, 763 mmol) was added thereto dropwise over a period of 5 minutes. The mixture was heated to 40° C. and stirred for 9 hours. Potassium carbonate (79.7 g, 576 mmol) and 4-chlorophenol (52.4 g, 407 mmol) were added to the resulting reaction mixture, followed by stirring at 70° C. for 1 hour. After adding toluene (390 ml), the mixture was heated and then washed with water at a temperature about 60° C. The reaction mixture was cooled with ice, and then the precipitated crystals were collected by filtration. The resulting crystals were dried under reduced pressure, obtaining 60.0 g of 3-(4-chlorophenoxy)-2-methylpropane-1,2-diol (yield: 68% (based on 4-chlorophenol)).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
460 mg
Type
catalyst
Reaction Step One
Quantity
86.5 g
Type
reactant
Reaction Step Two
Quantity
79.7 g
Type
reactant
Reaction Step Three
Quantity
52.4 g
Type
reactant
Reaction Step Three
Quantity
390 mL
Type
solvent
Reaction Step Four

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